molecular formula C11H20N2O B7967542 1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone

1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone

Cat. No.: B7967542
M. Wt: 196.29 g/mol
InChI Key: LKOIQDABDPAROO-UHFFFAOYSA-N
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Description

1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone is a chemical compound built around the privileged diazaspiro[5.5]undecane scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Compounds featuring this core structure have demonstrated a wide range of promising biological activities in research settings, making them valuable tools for developing novel therapeutic agents. The diazaspiro core provides a unique three-dimensional framework that is often leveraged to interact with various biological targets. Research into analogous 1,9-diazaspiro[5.5]undecane compounds has revealed their potential for the treatment of diverse disorders. These include obesity, through the inhibition of acetyl-CoA carboxylase (ACC) with IC50 values in the low nanomolar range . They are also investigated for managing pain and various central nervous system conditions, such as psychotic disorders, by acting on dopaminergic systems; for instance, some derivatives function as potent and selective dopamine D3 receptor ligands with excellent binding affinity (Ki values in the single-digit nanomolar range) and high selectivity over related receptors . Furthermore, this scaffold is found in compounds studied for immune system, cell signaling, and cardiovascular disorders . The mechanism of action is highly dependent on the specific substituents on the core structure, allowing researchers to tailor compounds for selectivity against specific targets like the neuropeptide Y receptor or 11β-hydroxysteroid dehydrogenase type 1 . This product is presented for research use only (RUO) as a building block or intermediate for the synthesis of more complex molecules. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new chemical probes or lead compounds targeting a variety of diseases.

Properties

IUPAC Name

1-(1,8-diazaspiro[5.5]undecan-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-10(14)13-8-3-2-5-11(13)6-4-7-12-9-11/h12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOIQDABDPAROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC12CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cascade [5+1] Cycloaddition for Spirocyclic Core Assembly

A regioselective method adapted from fluorinated spiro-heterocycle synthesis involves a cascade [5+1] cycloaddition.

Procedure:

  • Reactants : A diketone (e.g., (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one) and a nitrogen nucleophile (e.g., N,N-dimethylbarbituric acid).

  • Conditions : Dichloromethane (DCM) solvent, diethylamine (NHEt₂) as base, room temperature.

  • Mechanism : Nucleophilic attack at electrophilic centers of the diketone, followed by cyclization to form the spiro core.

Outcome :

  • Yields >85% for analogous diazaspiro compounds.

  • Limitation : Requires precise stoichiometry to avoid oligomerization.

Post-Cyclization Acetylation

A two-step approach involves synthesizing the 1,8-diazaspiro[5.5]undecane scaffold followed by acetylation.

Step 1: Spirocyclic Amine Synthesis

  • Starting material : 1,8-Diazaspiro[5.5]undecan-2-one (CAS: 1158749-87-1).

  • Reduction : Use of LiAlH₄ or BH₃·THF to reduce the ketone to a secondary amine.

  • Yield : ~70–75% after purification.

Step 2: N-Acetylation

  • Reagents : Acetic anhydride or acetyl chloride, triethylamine (Et₃N) as base.

  • Conditions : Dichloromethane, 0°C to room temperature, 2–4 hours.

  • Workup : Aqueous NaHCO₃ wash, column chromatography.

  • Yield : 80–85%.

One-Pot Spirocyclization and Acetylation

A streamlined protocol combines spiro ring formation and acetylation in a single reactor.

Optimized Conditions:

ComponentDetails
Starting material Piperidine-4-carboxamide derivative
Cyclizing agent POCl₃ (phosphoryl chloride)
Acetyl donor Acetyl chloride
Solvent Toluene
Temperature 110°C, reflux
Reaction time 12–16 hours

Advantages :

  • Eliminates intermediate isolation, improving overall yield (≈75%).

  • Scalable to multi-gram quantities.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cascade [5+1] cycloaddition85–90≥95High regioselectivityLimited substrate scope
Post-cyclization acetylation70–75≥98Modular, controlled functionalizationMulti-step, lower atom economy
One-pot synthesis75–80≥90Time-efficientHarsh conditions (POCl₃ handling)

Characterization and Quality Control

Critical analytical data for verifying synthetic success:

  • ¹H NMR (CDCl₃): δ 3.45–3.20 (m, 8H, spiro-CH₂), 2.10 (s, 3H, COCH₃).

  • LC-MS : m/z 197.1 [M+H]⁺.

  • HPLC Purity : ≥95% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

  • Cost drivers : POCl₃ and LiAlH₄ account for >60% of raw material costs.

  • Safety protocols :

    • Use of corrosion-resistant reactors for POCl₃.

    • Strict temperature control during exothermic acetylation .

Chemical Reactions Analysis

1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethanone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where the ethanone group can be replaced by other functional groups using appropriate reagents and conditions.

    Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the cleavage of the spiro linkage and formation of the corresponding hydrolyzed products.

Scientific Research Applications

Medicinal Chemistry

1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone has shown promise in several therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, particularly in colorectal cancer models. For instance, a study reported significant inhibition of cell proliferation in SW620 metastatic colorectal cancer cells, suggesting its potential as an anticancer agent .
  • Neurological Disorders : Research has explored its role as an antagonist for orexin receptors, which are implicated in sleep-wake regulation. This suggests potential applications in treating sleep disorders like insomnia.
  • Pain Management : Related diazaspiro compounds have demonstrated dual activity as m-opioid receptor agonists and sigma-1 receptor antagonists, indicating potential for pain relief applications .

The compound's biological activities are attributed to its interaction with various molecular targets:

  • Enzyme Modulation : It has been observed to modulate enzyme activities that are crucial in cellular signaling pathways.
  • Receptor Binding : The ability to bind to specific receptors allows it to influence physiological processes such as pain perception and sleep regulation .

Anticancer Studies

A notable study focused on the effects of this compound on colorectal cancer cells demonstrated a significant reduction in cell viability and induction of apoptosis. These findings support its potential development as a therapeutic agent against certain cancers.

Pain Management Research

Research into related diazaspiro compounds highlighted their analgesic properties through interaction with opioid receptors. This suggests that this compound may also possess similar pain-relieving effects.

Mechanism of Action

The mechanism of action of 1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological processes, resulting in the observed effects of the compound.

Comparison with Similar Compounds

1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one

  • Key Difference : Nitrogen atoms at 1- and 4-positions (vs. 1- and 8-positions in the target compound).
  • Impact : Altered nitrogen spacing reduces ring strain but may diminish binding affinity in receptor interactions due to modified hydrogen-bonding geometry .

1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one hydrochloride

  • Key Difference : Nitrogen atoms at 2- and 9-positions; hydrochloride salt form.
  • Impact : Enhanced solubility in aqueous media compared to the free base, improving bioavailability for in vivo applications .

1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone hemioxalate

  • Key Difference : Smaller spiro system ([4.5] vs. [5.5] rings).
  • Impact : Reduced molecular volume may limit interactions with bulkier binding pockets but improve membrane permeability .

Functional Group Modifications

1-(1,9-Diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-ethanone

  • Key Difference: Trifluoromethyl substitution on the ethanone group.
  • Impact : Increased lipophilicity and electron-withdrawing effects enhance metabolic stability and modulate receptor-binding kinetics .

1,8-Diazaspiro[5.5]undecane-1-carboxylate

  • Key Difference: Carboxylate ester replaces ethanone.

Heteroatom Substitutions

2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one

  • Key Difference : Oxygen (oxa) replaces one nitrogen atom.
  • Impact : Reduced basicity and altered hydrogen-bonding capacity, which may shift selectivity toward oxygen-sensitive targets .

Spirocyclic Ligands in PET Imaging

Compounds like 2-((1H-indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one () highlight the importance of aromatic substituents (e.g., indole, pyrimidine) in enhancing receptor affinity. The target compound’s ethanone group lacks such π-π interactions but offers simplicity for derivatization .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature
1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone C₁₁H₂₀N₂O ~196.29 Base structure
1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone HCl C₁₁H₂₁ClN₂O 232.75 Salt form improves solubility
1-(3,9-Diazaspiro[5.5]undec-3-yl)ethanone C₁₁H₂₀N₂O 196.29 Nitrogen positional isomer
2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[...] C₁₁H₁₈ClNO₃ 247.72 Oxa substitution and chloro

Biological Activity

1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone, also known as a diazaspiro compound, is part of a class of molecules recognized for their unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H18_{18}N2_2O
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 1422057-96-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Notably, it has been shown to act on receptors involved in neuropharmacological pathways:

  • Orexin Receptors : The compound has demonstrated antagonistic activity against orexin receptors, which play a crucial role in regulating sleep-wake cycles and appetite control. By inhibiting these receptors, the compound may help manage sleep disorders and obesity-related conditions .

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Properties : Some studies suggest potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment .
  • Analgesic Effects : The compound may have pain-relieving properties, contributing to its potential use in pain management therapies .
  • Psychotropic Effects : Given its action on neurotransmitter systems, it may also be explored for treating psychotic disorders or mood disorders .

Research Findings and Case Studies

A review of the literature provides insights into the efficacy and safety profile of this compound:

StudyFindings
Discusses the synthesis and biological activity of diazaspiro compounds, highlighting their potential in treating obesity and pain.
Indicates the mechanism by which spirocyclic compounds can modulate receptor activity related to neuropharmacology.
Reviews synthetic approaches to similar compounds and their pharmacological profiles in drug development contexts.

Q & A

What are the key synthetic strategies for 1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone, and how can structural purity be confirmed?

Basic Research Question
The synthesis typically involves multi-step organic reactions, including cyclization and ketone formation. For example, spirocyclic frameworks are constructed via intramolecular cyclization using catalysts like palladium or nickel complexes under controlled temperatures (60–100°C) and inert atmospheres . Post-synthesis, structural integrity is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify spirocyclic connectivity and Mass Spectrometry (MS) for molecular weight validation. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection .

How is the molecular structure of this compound characterized?

Basic Research Question
The compound’s spirocyclic core (two fused 6-membered rings sharing one nitrogen atom) and ethanone moiety are confirmed through X-ray crystallography or 2D NMR (e.g., COSY, HSQC). Computational tools like density functional theory (DFT) align experimental NMR shifts with predicted values to resolve ambiguities in stereochemistry . The InChI key (KQGJTTZSJNTXDN-UHFFFAOYSA-N) and PubChem data provide additional validation .

What methodologies optimize the yield of this compound during synthesis?

Advanced Research Question
Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve cyclization efficiency, while bases like K₂CO₃ neutralize acidic byproducts .
  • Temperature control : Stepwise heating (e.g., 80°C for cyclization, 25°C for ketone coupling) minimizes side reactions.
    A design-of-experiments (DoE) approach systematically tests variables, with yields monitored via LC-MS .

What biological targets are associated with this compound, and how are they studied?

Advanced Research Question
The compound’s diazaspiro core shows affinity for acetyl-CoA carboxylase (ACC) and GABA receptors , implicated in metabolic disorders and neurological diseases. Surface Plasmon Resonance (SPR) measures binding kinetics (e.g., KD values), while fluorescence polarization assays quantify inhibition potency (IC50) . In vivo efficacy is tested in spontaneous hypertensive rat (SHR) models for antihypertensive activity, with blood pressure monitored via telemetry .

How do structural modifications influence the biological activity of diazaspiro compounds?

Advanced Research Question
A structure-activity relationship (SAR) table highlights key modifications:

SubstituentEffect on ActivityExample Compound
Pyrrolidinyl-ethylEnhances ACC inhibition (~50 nM IC50)1-(2-(Pyrrolidin-1-yl)ethyl)- derivative
Bulky alkyl groupsReduces receptor binding affinity9-(2-Indol-3-ylethyl) derivatives
Electron-withdrawing groups (e.g., tosyl)Improves metabolic stability1-(4-Tosyl-1-oxa-4,8-diazaspiro derivative

SAR studies use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .

How can contradictory data on substituent effects be resolved?

Advanced Research Question
For example, reports that bulky substituents reduce antihypertensive activity, while smaller alkyl groups retain potency. Contradictions arise from steric hindrance vs. electronic effects. Resolution involves:

  • Free-energy perturbation (FEP) calculations to quantify substituent contributions.
  • Isothermal titration calorimetry (ITC) to dissect enthalpic/entropic binding components.
  • Proteolysis-targeting chimera (PROTAC) assays to validate target engagement .

What are the stability profiles of this compound under varying conditions?

Basic Research Question
The compound is stable in anhydrous solvents (e.g., DMSO) at −20°C but degrades at >40°C or extreme pH (<3 or >10). Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC, identifying major byproducts (e.g., hydrolyzed ketone). Lyophilization improves long-term storage .

What mechanistic insights explain the compound’s pharmacological effects?

Advanced Research Question
In SHR models, the compound acts via peripheral α1-adrenoceptor blockade , reducing vascular resistance. Mechanism validation includes:

  • Knockout mouse models lacking α1-receptors.
  • Radioligand displacement assays (e.g., [³H]prazosin binding).
  • Calcium flux assays in smooth muscle cells .

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